4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-
Description
The compound 4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- is a chiral amide derivative characterized by a pentenamide backbone substituted with a (S)-configured cyclohexylsulfinyl group at the 2-position and two isopropyl (1-methylethyl) groups on the nitrogen atoms. The sulfinyl moiety may enhance solubility and stereoselective interactions, while the bulky isopropyl groups likely influence steric hindrance and molecular stability .
Properties
CAS No. |
670223-16-2 |
|---|---|
Molecular Formula |
C17H31NO2S |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(2S)-2-[(S)-cyclohexylsulfinyl]-N,N-di(propan-2-yl)pent-4-enamide |
InChI |
InChI=1S/C17H31NO2S/c1-6-10-16(17(19)18(13(2)3)14(4)5)21(20)15-11-8-7-9-12-15/h6,13-16H,1,7-12H2,2-5H3/t16-,21-/m0/s1 |
InChI Key |
CLHOALOOXAFSFM-KKSFZXQISA-N |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)[C@H](CC=C)[S@@](=O)C1CCCCC1 |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(CC=C)S(=O)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- typically involves the reaction of 2-isopropyl-4-pentenamide with a suitable sulfoxide reagent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The amide group can form hydrogen bonds and other interactions with biological targets, potentially affecting their function and activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Pentanamide Derivatives
*Calculated based on substituents; †Estimated using ChemDraw software.
Key Comparative Insights:
Substituent Diversity: The target compound’s cyclohexylsulfinyl group distinguishes it from analogs featuring sulfamoyl-linked heterocycles (e.g., pyridine, isoxazole, thiazole). The sulfinyl group’s chirality may confer enantioselective binding properties, whereas sulfamoyl groups in analogs enhance hydrogen-bonding capacity .
Molecular Weight and Polarity :
- The target compound’s lower molecular weight (~369.56 vs. 493–546 g/mol in analogs) suggests improved bioavailability. However, the absence of polar sulfamoyl or heterocyclic groups may reduce aqueous solubility compared to analogs like C F2 or C F4 .
Stereochemical Considerations :
- The (2S) configuration and (S)-sulfinyl group in the target compound contrast with the stereochemical complexity of compounds in (e.g., (R)- and (S)-configured amides). Such stereospecificity is critical in drug design, as seen in dexchlorpheniramine-d6 (), where deuterium and stereochemistry modulate pharmacokinetics .
Research Implications and Limitations
- Catalysis : The chiral sulfinyl group could serve as a ligand in asymmetric synthesis.
- Medicinal Chemistry : The isopropyl groups may mimic branched alkyl chains in protease inhibitors (e.g., HIV therapeutics).
Limitations : The evidence lacks explicit data on synthesis routes, biological activity, or stability of the target compound. Comparisons rely on inferred properties from analogs, necessitating further experimental validation.
Biological Activity
4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article consolidates available research findings on its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C13H21NOS
- Molecular Weight: 241.38 g/mol
- CAS Number: Not specified in the sources.
- Structure: The compound features a 4-pentenamide backbone with a cyclohexylsulfinyl group and two isopropyl substituents.
Toxicity Profile
The toxicity of 4-Pentenamide derivatives has been assessed through various studies. Key findings include:
- Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation, as indicated by hazard classifications in toxicological databases .
- Draize Test Results: In the Draize test for skin irritation, the compound exhibited moderate erythema and edema, suggesting potential irritant properties .
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of compounds related to 4-Pentenamide:
- Antimalarial Activity: A related class of compounds has shown promising results against Plasmodium falciparum, indicating that structural analogs may possess similar antimalarial properties. The cyclopropyl carboxamide class demonstrated activity against both asexual stages and gametes of the malaria parasite .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the core structure can significantly influence biological activity:
- Cyclohexyl Sulfinyl Group: This moiety appears critical for enhancing the compound's interaction with biological targets, potentially improving its efficacy against specific pathogens.
- Isopropyl Substituents: These groups may contribute to the lipophilicity of the compound, affecting its absorption and distribution in biological systems.
Research Findings
Case Studies
- Case Study on Antimalarial Activity : A phenotypic screening revealed that derivatives of 4-Pentenamide could be effective against drug-resistant strains of malaria. The study highlighted the importance of targeting cytochrome b in resistant parasites, which may also apply to other similar compounds .
- Irritation Studies : In a series of tests involving albino rabbits, the compound was evaluated for skin irritation using modified Draize procedures. Results indicated variable reactions based on application method and concentration, underscoring the need for careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
